molecular formula C16H12ClNS B2552356 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline CAS No. 92853-80-0

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline

Cat. No.: B2552356
CAS No.: 92853-80-0
M. Wt: 285.79
InChI Key: AQVQXFBJVMIKBH-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline is an organic compound with the molecular formula C16H12ClNS It is a quinoline derivative where a 4-chlorophenylsulfanyl group is attached to the second position of the quinoline ring, and a methyl group is attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorothiophenol and 4-methylquinoline.

    Formation of the Sulfide Bond: The 4-chlorothiophenol is reacted with 4-methylquinoline in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the sulfide bond.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with various enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]quinoline
  • 4-methylquinoline
  • 2-[(4-bromophenyl)sulfanyl]-4-methylquinoline

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline is unique due to the presence of both the 4-chlorophenylsulfanyl group and the methyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the chlorophenylsulfanyl group enhances its potential interactions with biological targets, while the methyl group contributes to its stability and reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNS/c1-11-10-16(18-15-5-3-2-4-14(11)15)19-13-8-6-12(17)7-9-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVQXFBJVMIKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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